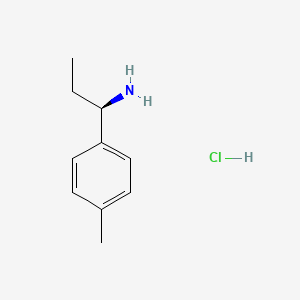
(R)-1-(p-Tolyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(p-Tolyl)propan-1-amine hydrochloride” is likely a derivative of amine compounds. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic addition or substitution reactions . For example, the reaction between acyl chlorides and amines involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including nucleophilic addition and elimination reactions . The specific reactions that “®-1-(p-Tolyl)propan-1-amine hydrochloride” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary widely depending on their structure. They can be gases, liquids, or solids at room temperature, and they can be polar or nonpolar .Applications De Recherche Scientifique
Environmental Remediation
Amine-functionalized sorbents have been identified as promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficacy of these sorbents, including those containing primary amine groups similar to "(R)-1-(p-Tolyl)propan-1-amine hydrochloride," is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, which collectively enhance PFAS removal from municipal water and wastewater (Ateia et al., 2019).
Polymer Science
Primary amines play a crucial role as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, leading to the controlled synthesis of polymers. The reactivity of amines, including those akin to "this compound hydrochloride," enables the synthesis of polymers with tailored properties for various applications, demonstrating the compound's potential in advanced polymer design and synthesis (Duda et al., 2005).
Biomedical Applications
The antimicrobial potential of chitosan, a biopolymer with primary amino groups, underscores the relevance of similar amine-containing compounds in medical and pharmaceutical applications. The presence of amino groups contributes to chitosan's ability to chelate metal ions and interact with microbial cell membranes, suggesting potential biomedical applications for "this compound hydrochloride" in antimicrobial formulations and drug delivery systems (Raafat & Sahl, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of (R)-1-(p-Tolyl)propan-1-amine hydrochloride can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "p-Tolylacetonitrile", "Lithium aluminum hydride", "Ethyl acetate", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of p-Tolylacetonitrile to (R)-1-(p-Tolyl)propan-1-amine using lithium aluminum hydride as a reducing agent in ethyl acetate solvent.", "Step 2: Quenching of the reaction mixture with water and extraction of the amine product with ethyl acetate.", "Step 3: Conversion of the amine to the hydrochloride salt using hydrochloric acid.", "Step 4: Reduction of the hydrochloride salt using sodium borohydride in methanol solvent to obtain the final product, (R)-1-(p-Tolyl)propan-1-amine hydrochloride." ] } | |
Numéro CAS |
239105-47-6 |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
(1R)-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |
Clé InChI |
FWTZOQCAVLMPJE-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@H](C1=CC=C(C=C1)C)N |
SMILES |
CCC(C1=CC=C(C=C1)C)N.Cl |
SMILES canonique |
CCC(C1=CC=C(C=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



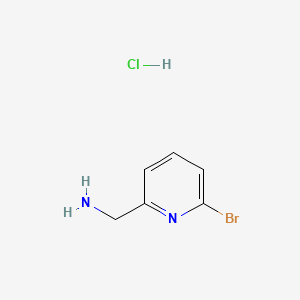
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)
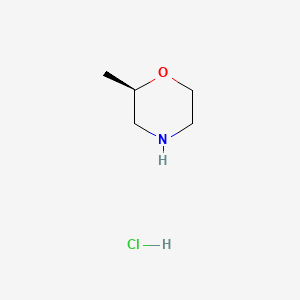

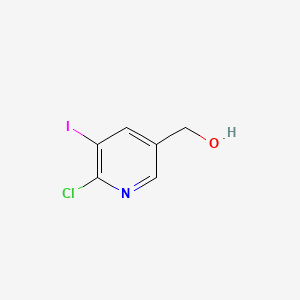
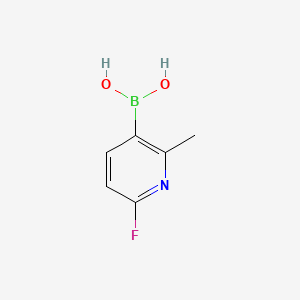
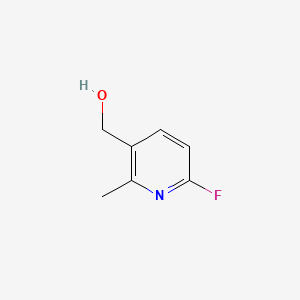
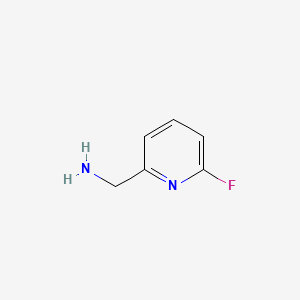
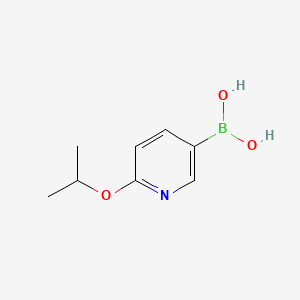

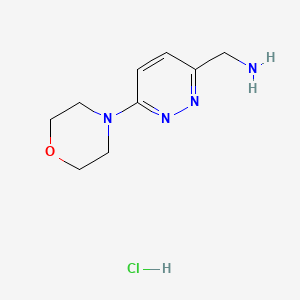

![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)